molecular formula C23H20FN3OS B2685981 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 688355-50-2

2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B2685981
CAS No.: 688355-50-2
M. Wt: 405.49
InChI Key: MVPHWYKWWYKCAB-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This particular compound features a quinazoline core substituted with a 4-fluorophenylmethyl sulfanyl group and a 4-methoxyphenylmethyl amine group, which may contribute to its unique chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Fluorophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline core with 4-fluorophenylmethylthiol in the presence of a base such as potassium carbonate.

    Attachment of the 4-Methoxyphenylmethyl Amine Group: The final step is the reductive amination of the quinazoline derivative with 4-methoxybenzylamine using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinazoline core, leading to various reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions such as acidic or basic environments, often with catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly for non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, used for treating various cancers by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.

Uniqueness

2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is unique due to its specific substituents, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its combination of a 4-fluorophenylmethyl sulfanyl group and a 4-methoxyphenylmethyl amine group could result in unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS/c1-28-19-12-8-16(9-13-19)14-25-22-20-4-2-3-5-21(20)26-23(27-22)29-15-17-6-10-18(24)11-7-17/h2-13H,14-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPHWYKWWYKCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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